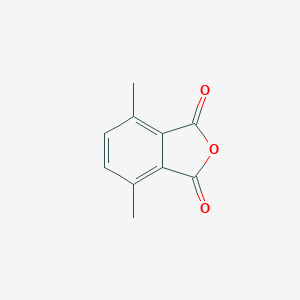

3,6-Dimethylphthalic anhydride

説明

3,6-Dimethylphthalic anhydride is a useful research compound. Its molecular formula is C10H8O3 and its molecular weight is 176.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16057. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3,6-Dimethylphthalic anhydride (DMPhA) is a chemical compound that belongs to the class of phthalic anhydrides, which are known for their applications in various industrial processes, particularly as curing agents in epoxy resins. This article discusses the biological activity of DMPhA, focusing on its toxicity, potential health effects, and relevant research findings.

- Chemical Formula : C₁₀H₈O₃

- CAS Number : 85-44-9

- Molecular Structure : DMPhA features two methyl groups attached to the phthalic anhydride structure, which influences its reactivity and biological interactions.

Acute Toxicity

The acute toxicity of DMPhA has been assessed through various studies. The oral LD50 (lethal dose for 50% of the population) in rats is reported to be 1530 mg/kg body weight. Clinical signs observed at doses equal to or greater than 500 mg/kg include sedation, imbalance, and bloodshot eyes .

Skin Sensitization

DMPhA has demonstrated skin sensitizing properties in animal studies. Positive results were observed in guinea pig tests according to OECD TG 406 and local lymph node assays similar to OECD TG 429. This indicates a potential for allergic reactions upon dermal exposure .

Respiratory Effects

Occupational exposure to DMPhA has been linked to respiratory sensitization. Reports indicate that workers exposed to DMPhA experienced symptoms such as rhinitis, chronic bronchitis, and asthma-like conditions. These effects are associated with increased levels of specific IgE antibodies in the blood, suggesting an immunological response to the compound .

Genotoxicity

Research indicates that DMPhA is not mutagenic in the Ames test under both metabolic activation conditions and non-activated states. However, it has been shown to induce chromosomal aberrations in mammalian cells at high concentrations (10 mM) without metabolic activation, indicating potential genotoxicity only under specific conditions .

Developmental Toxicity

In developmental toxicity studies involving phthalic acid (the hydrolysis product of DMPhA), no evidence of embryotoxicity or fetotoxicity was found at non-maternally toxic doses. However, significant decreases in fetal weight were noted at higher concentrations where maternal toxicity was also observed . This suggests that while DMPhA itself may not be directly toxic during development, its metabolites could pose risks at elevated exposure levels.

Case Study: Occupational Exposure

In a case study involving workers exposed to DMPhA in a manufacturing setting, symptoms of respiratory irritation were reported alongside increased incidences of asthma. The study highlighted the need for improved ventilation and personal protective equipment (PPE) to mitigate exposure risks .

Research Findings on Curing Agents

DMPhA is commonly used as a curing agent for epoxy resins. Its effectiveness in this role has been studied extensively. A detailed analysis of its curing kinetics revealed that DMPhA contributes significantly to the thermal stability and mechanical properties of cured epoxy systems. The curing process involves complex interactions between DMPhA and epoxy components, which can vary based on temperature and catalyst presence .

Summary Table: Biological Activity Overview

| Parameter | Findings |

|---|---|

| Oral LD50 | 1530 mg/kg (rats) |

| Skin Sensitization | Positive results in guinea pig tests |

| Respiratory Sensitization | Associated with asthma and bronchitis symptoms |

| Genotoxicity | Not mutagenic in Ames test; chromosomal aberrations at high doses |

| Developmental Toxicity | No embryotoxicity at non-toxic doses; fetal weight decrease at high doses |

特性

IUPAC Name |

4,7-dimethyl-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-5-3-4-6(2)8-7(5)9(11)13-10(8)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPCDISQBQXOBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203063 | |

| Record name | 4,7-Dimethyl-1,3-isobenzofurandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5463-50-3 | |

| Record name | NSC 16057 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005463503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dimethylphthalic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Dimethyl-1,3-isobenzofurandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dimethylphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the addition of electrolytes or 1,4-dioxan affect the hydrolysis of 3,6-Dimethylphthalic anhydride?

A: Research indicates that the addition of electrolytes or 1,4-dioxan slows down the hydrolysis of both phthalic anhydride and this compound. This rate-retarding effect is slightly more pronounced in this compound compared to phthalic anhydride. []

Q2: How does the hydrolysis rate of this compound compare to that of phthalic anhydride at 25°C?

A: At 25°C, phthalic anhydride undergoes hydrolysis nearly eight times faster than this compound. This difference in reaction rates suggests that the presence of the two methyl groups in this compound influences its reactivity compared to the unsubstituted phthalic anhydride. []

Q3: What is the crystal structure of 3,6-Dimethyl-o-phenylenedimethanol, a compound derived from 4,7-Dimethyl-2-benzofuran-1,3-dione?

A: 3,6-Dimethyl-o-phenylenedimethanol, synthesized by reducing 4,7-Dimethyl-2-benzofuran-1,3-dione, crystallizes with two independent molecules in its asymmetric unit. Both of these molecules exhibit intramolecular O—H⋯O hydrogen bonding. The overall crystal packing is further stabilized by additional O—H⋯O hydrogen bonds between molecules. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。